(Perfluoroheptanoyl)acetone

Description

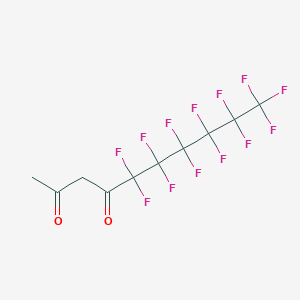

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLNPHYYNLINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382069 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82822-26-2 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Perfluoroheptanoyl Acetone

Established Synthetic Routes for (Perfluoroheptanoyl)acetone

The synthesis of β-diketones, particularly those bearing perfluorinated substituents, has been a subject of extensive research. The primary method for synthesizing this compound and related compounds is the Claisen condensation, though alternative approaches have also been developed.

Claisen Condensation Pathways and Mechanistic Considerations

The Claisen condensation is the most classical and widely employed method for the synthesis of β-diketones. mdpi.comwikipedia.org This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base to yield a β-diketone. wikipedia.orgbyjus.com For the synthesis of this compound, this typically involves the condensation of a perfluoroheptanoyl ester (e.g., methyl or ethyl perfluoroheptanoate) with acetone.

The mechanism of the Claisen condensation proceeds through several key steps: wikipedia.orgbyjus.comoregonstate.edu

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), removes an α-proton from the ketone (acetone) to form a resonance-stabilized enolate anion. wikipedia.orgorganic-chemistry.org The choice of base is critical to avoid side reactions like nucleophilic substitution with the ester. oregonstate.edu

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the perfluoroheptanoyl ester. wikipedia.orgbyjus.com

Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) and forming the β-diketone. wikipedia.orgoregonstate.edu

Deprotonation: The newly formed β-diketone has an acidic proton on the α-carbon, which is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable as it forms a highly resonance-stabilized enolate anion, which drives the reaction to completion. wikipedia.orgoregonstate.edu

Protonation: An acidic workup is performed in the final step to neutralize the enolate and any remaining base, yielding the final this compound product. wikipedia.org

A versatile synthetic protocol for preparing β-diketones with perfluorinated alkyl groups has been developed, which is suitable for multigram quantities and avoids complex purification procedures. nih.gov Purification of the synthesized perfluoroalkyl β-diketones is often facilitated by the formation of copper(II) chelates, which are typically insoluble and can be easily separated, followed by decomposition of the chelate to recover the pure diketone. mdpi.comnih.gov

Alternative Synthetic Approaches to Perfluoroalkyl Diketones

While the Claisen condensation is a robust method, several other synthetic strategies have been explored for the preparation of perfluoroalkyl diketones.

Acylation using Acid Chlorides: A novel method for preparing α-alkenyl-β-diketones involves the reaction of β,γ-unsaturated ketones with acid chlorides. nih.gov

Gold-Catalyzed Hydration of Alkynones: A set of aromatic and heteroaromatic 1,3-diketones have been prepared through a gold(I)-catalyzed regioselective hydration of alkynones under mild reaction conditions. mdpi.com

Synthesis from Silyl Enol Ethers: Fluorinated β-diketones can be obtained in high yields through a one-pot reaction of silyl enol ethers with perfluoroalkyl iodides in the presence of sodium dithionite, followed by treatment with diethylamine and acid hydrolysis. researchgate.net

Formal Hydroperfluoroalkylation of Enones: This method involves a two-step process starting with the conjugate hydroboration of an α,β-unsaturated ketone with catecholborane to form a boron enolate in situ. This is followed by a radical perfluoroalkylation using a perfluoroalkyl iodide under blue LED irradiation to yield the α-perfluoroalkylated ketone. acs.orgsemanticscholar.org

Derivatization and Functionalization Strategies for this compound

The chemical reactivity of this compound allows for a range of derivatization and functionalization reactions, enabling the introduction of new chemical properties and the synthesis of more complex molecules.

Regioselective Chemical Transformations

The presence of two carbonyl groups and an acidic α-carbon makes regioselectivity a key consideration in the reactions of β-diketones. The compound exists in equilibrium with its enol tautomer, which can be exploited for selective transformations.

A direct and highly regioselective and enantioselective allylation of unsymmetrical β-diketones has been developed. nih.gov This reaction proceeds by using the enol form of the diketone to react with an allylchlorosilane, generating a β-silyloxyenone intermediate. This intermediate then undergoes an intramolecular allylation. nih.gov The regioselectivity of the reaction on unsymmetrical β-diketones was found to be governed by Curtin-Hammett kinetics. nih.gov Such strategies could be applied to this compound to selectively introduce functional groups at one of the carbonyls or the α-carbon.

Introduction of Ancillary Functional Groups

Various methods can be employed to introduce additional functional groups into the this compound molecule, enhancing its utility as a building block or ligand.

α-Perfluoroalkylthiolation: 1,3-diketones can undergo a perfluoroalkylthiolation/decarbonylation reaction with in situ formed perfluoroalkanesulfenic acids. This reaction introduces a perfluoroalkylthio group at the α-position, resulting in an α-perfluoroalkylthiolated ketone. rsc.org

Formation of Heterocycles: Like other β-diketones, this compound can serve as a precursor for the synthesis of heterocyclic compounds. For instance, diferrocenyl β-diketones have been converted into the corresponding pyrazoles. mdpi.com

Coordination Chemistry: The deprotonated enolate form of this compound is an excellent O,O-ligand for a wide range of metal ions. A series of fluorinated β-diketones have been used to synthesize fluorous metal complexes by deprotonation and concurrent coordination to a metal substrate. researchgate.net

C–F Bond Functionalization: While challenging, the direct functionalization of the perfluoroheptanoyl chain offers a powerful way to introduce new functionalities. An organophosphorus-mediated, interrupted Perkow reaction has been developed for the mild and facile C–F functionalization of perfluoroalkyl ketones. nih.gov This approach allows for the selective monodefluorinative halogenation (Cl, Br, I) of the perfluoroalkyl group, creating a versatile handle for further chemical transformations. nih.gov

Coordination Chemistry and Ligand Design Principles Utilizing Perfluoroheptanoyl Acetone

(Perfluoroheptanoyl)acetone as a β-Diketone Ligand Scaffold

This compound, a member of the β-diketone family, serves as a crucial ligand scaffold in coordination chemistry. Structurally, it features a central 1,3-dicarbonyl moiety flanked by a methyl group and a perfluoroheptyl group (-C7F15). The presence of the acidic proton on the α-carbon (the CH2 group) allows for deprotonation, creating a monoanionic ligand, (perfluoroheptanoyl)acetonate, which is a powerful chelating agent for a wide range of metal ions. researchgate.net

The general structure of β-diketones allows for tautomerism between the keto and enol forms. Upon deprotonation, the negative charge is delocalized over the oxygen-carbon-carbon-carbon-oxygen framework, which facilitates the formation of stable, six-membered chelate rings with metal ions. The versatility of β-diketones as ligands stems from the ability to modify the terminal substituents (R and R'), which in this case are -CH3 and -C7F15. These modifications significantly influence the electronic and steric properties of the ligand and, consequently, the physicochemical characteristics of the resulting metal complexes. nih.gov

The most common coordination mode for β-diketonate ligands like (perfluoroheptanoyl)acetonate is as a bidentate chelating agent, coordinating to a single metal center through its two oxygen atoms. nih.gov This chelation results in the formation of a highly stable six-membered ring. However, the versatility of fluorinated β-diketonates allows for a variety of other coordination structures. nih.gov

The incorporation of the bulky and highly electronegative perfluoroheptyl (-C7F15) group has a profound impact on the coordination behavior of the ligand. The strong electron-withdrawing inductive effect of the perfluorinated chain significantly increases the acidity of the methylene (B1212753) protons of the β-diketone. This facilitates deprotonation and complex formation, even with less basic metal salts.

The perfluorinated moiety also imparts unique properties to the resulting metal complexes. These properties include:

Enhanced Volatility: The fluorinated "sheath" reduces intermolecular forces, leading to higher volatility compared to non-fluorinated analogues.

Increased Lewis Acidity: The electron-withdrawing nature of the -C7F15 group enhances the Lewis acidity of the coordinated metal center.

Solubility in Fluorinated Solvents: The presence of the long perfluoroalkyl chain often renders the metal complexes soluble in "fluorous" solvents, enabling applications in fluorous phase chemistry. researchgate.net

Structural Diversity: The length and steric bulk of the fluoroalkyl substituent can affect the crystal packing of the complexes. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving perfluoroalkyl-derivatised β-diketonate ligands is typically achieved through the reaction of the β-diketone with an appropriate metal substrate, such as a metal salt (e.g., acetates, chlorides), in a suitable solvent. researchgate.netmdpi.com The deprotonation of the β-diketone is often facilitated by the use of a base or by the basic nature of the metal salt itself. researchgate.netnih.gov For instance, reacting the ligand with copper(II) acetate monohydrate in a water/ethanol mixture can yield the desired copper(II) complex. mdpi.com

Characterization of these fluorous metal complexes is comprehensive, employing a suite of analytical techniques to confirm their composition and structure. researchgate.net Standard methods include:

Elemental Analysis

Mass Spectrometry

Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand, evidenced by shifts in the C=O and C=C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A range of transition metal complexes with perfluoroalkyl-derivatised β-diketonates have been synthesized. researchgate.netresearchgate.net These complexes are of interest due to their potential applications in catalysis and materials science. nih.gov The synthesis generally involves reacting the fluorinated β-diketone with a transition metal salt in a 2:1 ligand-to-metal stoichiometric ratio. mdpi.com

Palladium(II) complexes of fluorinated β-diketones have been prepared and studied. researchgate.net While palladium(II) complexes can be susceptible to ligand exchange, the strong chelating ability of β-diketonates helps to form stable compounds. nih.gov Research on complexes prepared from perfluoroheptanoyl cyclohexanone, a related β-diketone, shows that coordination to Pd(II) can result in a mixture of trans- and cis- isomers. researchgate.net The enolization of non-bonded carbonyl groups in related triketone complexes is influenced by the nature of the substituents on the ligand backbone. researchgate.net

| Ligand Type | Observed Pd(II) Complex Isomers | Reference |

|---|---|---|

| 1,3-Diketones (e.g., Perfluoroheptanoyl derivative) | Mixture of trans- and cis-forms | researchgate.net |

| 1,3,5-Triketones | Exclusively trans-complexes | researchgate.net |

Copper(II) complexes with fluorinated β-diketonates have been extensively synthesized and structurally characterized. researchgate.net The reaction of ligands such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7,9-nonanedione (related to this compound with a C6F13 chain) with copper salts yields stable complexes. researchgate.net

Single-crystal X-ray diffraction is the definitive method for structural elucidation. researchgate.net For example, the structure of [Cu(L–L)2(H2O)2], where L–L is a β-diketonate with a C6F13 moiety, has been determined. researchgate.net In many Cu(II) complexes, the metal ion adopts a distorted octahedral or a square pyramidal geometry. nih.govnih.gov In the case of bis(β-diketonate)copper(II) complexes, the geometry is often a six-coordinate elongated octahedron, with the two β-diketonate ligands forming the square plane and two solvent molecules (like water) occupying the axial positions. rsc.org The paramagnetic d9 electronic configuration of the copper(II) ion in these complexes is confirmed by techniques such as EPR spectroscopy. nih.gov

| Complex Type | Typical Coordination Number | Common Geometry | Example Features | Reference |

|---|---|---|---|---|

| [Cu(β-diketonate)2(Solvent)2] | 6 | Distorted Octahedral | Two bidentate β-diketonate ligands in the equatorial plane; two solvent molecules in axial positions. | researchgate.net |

| [Cu(β-diketonate)2] | 4 or 5 | Square Planar or Square Pyramidal | Can form dimers or polymers via bridging atoms. | nih.govnih.gov |

Transition Metal Complexes

Other Transition Metal Systems

While comprehensive studies on a wide array of transition metals with this compound are not extensively documented, the coordination chemistry can be understood from its close analogues, such as other perfluoroalkyl-derivatised β-diketones. The deprotonated form of the ligand, (perfluoroheptanoyl)acetonate, acts as a bidentate, monoanionic ligand, coordinating to metal centers through its two oxygen atoms to form a stable six-membered chelate ring.

Research into similar fluorinated β-diketones has shown the formation of stable complexes with a variety of transition metals. For instance, copper(II) complexes of related ligands have been synthesized and characterized. A study on a structurally similar ligand, 1,1,1-trifluoro-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, which features a perfluorohexyl group instead of a methyl group, resulted in the formation of a diaquabis(ligand)copper(II) complex, [Cu(C₆F₁₃C(O)CHC(O)CF₃)₂(H₂O)₂]. researchgate.net The structure of such complexes is typically octahedral, with the two β-diketonate ligands occupying the equatorial plane and two water molecules in the axial positions. The high electronegativity of the perfluoroalkyl group enhances the Lewis acidity of the metal center and can influence the catalytic activity of the complex.

Palladium(II) has also been shown to form mononuclear complexes with related ligands like perfluoroheptanoyl cyclohexanone. researchgate.net These complexes typically adopt a square planar geometry, which is characteristic of d⁸ metal ions. The fluorinated ponytails on the ligands can increase the solubility of these complexes in non-polar or even fluorous solvents, a property that is valuable for catalysis in biphasic systems. researchgate.net

Table 1: Representative Structural Data for a Copper(II) Complex with an Analogous Perfluoroalkyl β-Diketonate Ligand Data extrapolated from structurally similar compounds.

| Parameter | Value | Reference |

|---|---|---|

| Metal Center | Copper(II) | Based on analogues researchgate.net |

| Coordination Geometry | Distorted Octahedral | Based on analogues researchgate.net |

| Ligand Type | Perfluoroalkyl β-diketonate, Water | Based on analogues researchgate.net |

| Cu-O (diketonate) distance | ~1.9 - 2.0 Å | Based on analogues |

| Cu-O (axial water) distance | ~2.2 - 2.3 Å | Based on analogues |

Lanthanide and Actinide Complexes

Fluorinated β-diketones are particularly effective ligands for lanthanide (Ln) and actinide (An) ions. The hard oxygen donor atoms of the β-diketonate are well-suited for coordination to these hard Lewis acidic f-block elements. The presence of the perfluoroheptanoyl group in this compound is expected to yield complexes with high thermal stability and volatility, which are desirable properties for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD).

The coordination of three β-diketonate ligands to a trivalent lanthanide ion (Ln³⁺) results in a neutral, coordinatively unsaturated Ln(β-diketonate)₃ complex. These complexes often complete their coordination sphere by binding additional neutral donor ligands, such as water or solvent molecules. The bulky and electron-withdrawing perfluoroalkyl chains effectively shield the central metal ion, leading to monomeric complexes that are soluble in organic solvents.

A key feature of lanthanide complexes with ligands like this compound is their potential for strong luminescence. The β-diketonate ligand can act as an "antenna," absorbing ultraviolet radiation and efficiently transferring the energy to the central lanthanide ion, which then emits light through its characteristic sharp, line-like f-f transitions. This process, known as the antenna effect, is crucial for applications in lighting, displays, and bio-imaging. While specific data for this compound-lanthanide complexes is limited, related fluorinated β-diketonates, such as thenoyltrifluoroacetonate (tta), are widely used in the design of highly luminescent lanthanide complexes. nih.gov

For actinides, the larger ionic radii and the availability of 5f orbitals for bonding can lead to higher coordination numbers and more pronounced covalent character in the metal-ligand bond compared to lanthanides. researchgate.net The principles of chelation are similar, and this compound would be expected to form stable complexes with actinide ions like Th⁴⁺ and U⁴⁺.

Main Group Metal and Metalloid Derivatives (e.g., Boron)

This compound readily reacts with boron sources to form highly stable and fluorescent derivatives. A prominent class of such compounds are the boron difluoride β-diketonate complexes (BF₂-bdk). These are typically synthesized by reacting the β-diketone with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base. The resulting structure features a four-coordinate boron atom integrated into a six-membered chelate ring with the diketonate ligand, flanked by two fluorine atoms.

These boron complexes are known for their exceptional chemical and photophysical stability and high fluorescence quantum yields. rsc.orgrsc.org The incorporation of the perfluoroheptanoyl group is expected to influence the electronic properties, potentially shifting the absorption and emission spectra and enhancing solubility in specific solvents. The photophysical properties of these dyes can be tuned by modifying the structure of the β-diketone backbone. nih.gov Such compounds are of significant interest for applications as fluorescent labels, sensors, and components in organic light-emitting diodes (OLEDs).

Table 2: Typical Photophysical Properties of Boron Difluoride β-Diketonate Dyes Data represents a general range for this class of compounds and may vary for the specific this compound derivative.

| Property | Typical Range/Value | Significance |

|---|---|---|

| Absorption Maximum (λabs) | 400 - 550 nm | Strong absorption in the visible spectrum |

| Emission Maximum (λem) | 450 - 600 nm | Bright fluorescence, often with a small Stokes shift |

| Fluorescence Quantum Yield (ΦF) | High (> 0.7) in non-polar solvents | Efficient light emission |

| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | Strong light-harvesting capability |

| Excited State Lifetime | 1 - 10 ns | Characteristic of fluorescent dyes |

Supramolecular Architectures and Self-Assembly Processes Involving this compound Complexes

The unique molecular structure of metal complexes derived from this compound makes them attractive building blocks for the construction of supramolecular architectures. The self-assembly of these complexes can be directed by a combination of coordination bonds, which provide defined geometries around the metal center, and weaker non-covalent interactions.

A crucial factor in the self-assembly of these specific complexes is the presence of the long C₆F₁₃ perfluoroalkyl chain. This "fluorous" tail has a strong tendency to segregate from hydrocarbon or aqueous environments, a phenomenon known as the "fluorous effect." This effect can be a powerful driving force for self-assembly. In appropriate solvent systems, complexes of this compound can organize into well-defined structures such as micelles, vesicles, or liquid crystalline phases. This behavior is analogous to the self-assembly of surfactants and lipids.

By designing ligands with additional functional groups or by using metal complexes as nodes (also known as supramolecular tectons), it is possible to construct more complex, discrete structures like metallacages or extended coordination polymers. nih.govnih.gov For example, a bifunctional ligand incorporating the this compound chelating unit could be used to link multiple metal centers, forming a one-, two-, or three-dimensional network. The fluorous interactions between the perfluoroheptanoyl chains of adjacent complexes would further stabilize these architectures and influence their packing in the solid state. This approach allows for the rational design of materials with tailored porosity, catalytic activity, or photophysical properties.

Catalytic Applications and Reaction Engineering Studies Involving Perfluoroheptanoyl Acetone

(Perfluoroheptanoyl)acetone and Its Metal Complexes as Catalysts

The synthesis of metal complexes using perfluoroalkyl-derivatised β-diketonate ligands, such as this compound, allows for the development of specialized catalysts. The deprotonation of the β-diketone and its subsequent coordination to a metal substrate yields a range of "fluorous" metal complexes. These complexes have been prepared with various transition metals, and their utility has been explored in both homogeneous and heterogeneous catalytic systems. The long fluorous chain enhances solubility in perfluorinated solvents, providing a method for catalyst recovery and reuse, which is a cornerstone of green chemistry.

In homogeneous catalysis, metal complexes of this compound and similar fluorous β-diketones are utilized where the catalyst is in the same phase as the reactants. The high fluorine content of the ligands can be exploited to tune the solubility of the catalyst. For instance, a fluorous-tagged nickel complex, [Ni{F13C6C(O)CHC(O)C6F13}2], has demonstrated high efficiency as a Lewis acid catalyst for synthesizing enaminodiones in conventional organic solvents. researchgate.net A key advantage of this approach is the ability to recover the catalyst from the organic product phase through fluorous solid-phase extraction, allowing for its efficient separation and recycling. researchgate.net

The electronic effect of the perfluoroalkyl groups is also significant. These strongly electron-withdrawing groups can enhance the Lewis acidity of the metal center, which can, in turn, increase its catalytic activity for certain reactions. Research has involved the preparation of various mononuclear complexes with metals like Palladium(II) using perfluoroalkyl-substituted ligands, indicating a broad potential for application in different catalytic transformations. researchgate.net

Table 1: Examples of Homogeneous Catalysis with Fluorous β-diketonate Metal Complexes

| Metal Center | Ligand Type | Application | Catalyst Recovery Method |

| Nickel(II) | Bis(perfluorohexanoyl)acetone | Lewis acid catalysis (synthesis of enaminodiones) | Fluorous solid-phase extraction |

| Palladium(II) | Perfluoroheptanoyl cyclohexanone | General catalytic transformations | Not specified |

This table is generated based on data discussing the applications of similar fluorous β-diketonate complexes.

To overcome challenges associated with catalyst-product separation in homogeneous systems, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. A notable example involves coating silica (B1680970) gel with a perfluorinated plasma polymer, onto which the fluorous catalyst is adsorbed. This technique creates a novel heterogeneous catalyst that combines the high reactivity of a homogeneous catalyst with the ease of separation of a solid catalyst.

Characterization techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been used to confirm the successful adsorption of the fluorinated complex onto the surface of the plasma-treated support. The presence of the carbonyl band from the β-diketonate ligand in the spectrum of the coated silica gel provides clear evidence of this immobilization. researchgate.net Furthermore, X-ray Photoelectron Spectroscopy (XPS) analysis can confirm the high degree of fluorination on the support's surface, which is crucial for effectively anchoring the fluorous catalyst. researchgate.net These perfluorinated silica gel plasma-coated catalysts offer a robust and recyclable system for various chemical reactions.

Table 2: Characterization of a Heterogeneous Perfluorinated Silica Gel Plasma Coated Catalyst

| Analytical Technique | Observation | Implication |

| ATR-FTIR | Appearance of a carbonyl band (ν(C=O)) after impregnation. | Confirms the successful adsorption of the β-diketonate complex onto the silica gel surface. |

| XPS | High atomic composition of fluorine on the support surface. | Evidences a high degree of fluorination, creating an effective "fluorous phase" for catalyst immobilization. |

This table is generated based on data describing the characterization of catalysts prepared with similar fluorinated compounds.

Role as a Reagent in Organic Synthesis

While this compound is extensively studied as a ligand in catalysis, its direct role as a reagent in organic synthesis is not well-documented in available scientific literature. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a stable perfluoroalkyl chain, suggests potential reactivity, but specific applications in the following areas are not prominently reported.

There is limited evidence to suggest that this compound is commonly used as a reagent to introduce the perfluoroheptanoyl group or fluorine atoms into other molecules. Typically, simpler and more direct fluorinating agents are employed for such transformations. The primary utility of this compound lies in its pre-existing fluorinated structure rather than its capacity to fluorinate other substrates.

The enolate form of this compound could theoretically act as a nucleophile. However, specific examples of it being used as a nucleophile in substitution reactions are scarce in the literature. Its role is more established as a pro-ligand that forms complexes with metals, which then serve as catalysts for reactions, including certain nucleophilic substitutions. researchgate.net

There is no significant body of research indicating the use of this compound as either an oxidizing or a reducing agent in organic synthesis. Likewise, reports on the specific oxidation or reduction of the this compound molecule itself for synthetic purposes are not readily found. Its perfluorinated chain is generally inert to common redox conditions, and the focus of its chemistry remains centered on its coordination properties.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the catalytic applications, reaction mechanisms, or kinetic studies of the chemical compound This compound .

The search results consistently provide information on the catalytic processes involving acetone , a structurally different compound. These studies on acetone encompass a range of catalytic reactions, including oxidation, ozonation, hydrogenation, and aldol condensation. However, this information is not applicable to this compound.

Therefore, it is not possible to generate an article on the "" with a focus on the "Exploration of Reaction Mechanisms and Kinetics in Catalytic Systems" as requested, due to the absence of relevant research data for this specific compound.

Materials Science Applications and Advanced Material Development Using Perfluoroheptanoyl Acetone

Fabrication of Specialty Chemicals and Functional Materials

(Perfluoroheptanoyl)acetone serves as a versatile building block in the synthesis of specialized chemical structures and functional materials, primarily through its utility in coordination chemistry and its inherent chemical reactivity.

One of the primary applications of this compound in this domain is its role as a ligand in the formation of stable metal complexes. Its ability to coordinate with a variety of metal ions allows for the creation of bespoke organometallic compounds. These metal complexes are the subject of research for their potential applications in catalysis and as functional materials. The perfluoroheptanoyl group in the ligand can influence the electronic properties and stability of the resulting metal complex, which in turn can fine-tune its catalytic activity or material properties.

Beyond its function as a ligand, the chemical reactivity of this compound opens avenues for the fabrication of other specialty chemicals. The compound can undergo various chemical transformations, including:

Oxidation: to form perfluorinated carboxylic acids.

Reduction: to yield the corresponding alcohols.

Nucleophilic Substitution Reactions: allowing for the introduction of different functional groups.

These transformations enable the synthesis of a range of fluorinated molecules that can be used as intermediates or as specialty chemicals in their own right for various material applications.

| Transformation | Reactant | Product | Potential Application of Product |

| Oxidation | This compound | Perfluorinated carboxylic acid | Surfactants, emulsifiers |

| Reduction | This compound | Perfluorinated alcohol | Monomers for polymers |

| Nucleophilic Substitution | This compound | Various functionalized fluorochemicals | Intermediates for advanced materials |

Integration into Polymer and Composite Systems

Information regarding the direct integration of this compound into polymer and composite systems is not available in the reviewed scientific literature.

Development of Hydrophobic and Oleophobic Surfaces

There is no available research that specifically details the use of this compound for the development of hydrophobic and oleophobic surfaces.

Emerging Applications in Nano-structured Materials

Specific applications of this compound in the development of the nano-structured materials outlined below have not been documented in the available literature.

The use of this compound in the fabrication of fluorous core nanoparticles for imaging probes has not been reported.

There is no information available on the integration or use of this compound in mesoporous silica (B1680970) nanoparticle (MSN) systems.

Analytical Chemistry and Separation Science Methodologies Employing Perfluoroheptanoyl Acetone

Extraction and Separation Techniques

The primary application of (Perfluoroheptanoyl)acetone in analytical chemistry lies in its utility as a chelating agent for the extraction and separation of metal ions. Its highly fluorinated structure makes it particularly suitable for use in fluorous solvent systems.

This compound and similar long-chain perfluorinated β-diketones are effective extractants for metal ions, especially lanthanides and actinides, into perfluorocarbon solvents. The high partition coefficient of the resulting metal chelates in fluorous phases allows for selective extraction from aqueous or conventional organic solvents. This "fluorous biphasic system" offers a green chemistry approach to metal separation, as perfluorocarbon solvents are often non-toxic and can be readily recycled.

The extraction efficiency is influenced by several factors, including the pH of the aqueous phase, the concentration of the chelating agent, and the nature of the metal ion. For instance, the extraction of trivalent lanthanide ions is typically pH-dependent, with higher extraction efficiencies observed at specific pH ranges for different lanthanides. This selectivity forms the basis for their separation.

Table 1: Extraction Conditions for Lanthanide Ions using Fluorinated β-Diketones in a Fluorous System

| Lanthanide Ion | Fluorinated β-Diketone | Organic Solvent | Aqueous Phase | pH for 50% Extraction (pH₀.₅) | Reference |

|---|---|---|---|---|---|

| Eu(III) | Thenoyltrifluoroacetone (TTA) | Chloroform | 0.1 M Acetate Buffer | 3.5 | thermofisher.com |

| Lu(III) | Thenoyltrifluoroacetone (TTA) | Chloroform | 0.1 M Acetate Buffer | 3.1 | thermofisher.com |

| Ho(III) | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(2-thienyl)-1,3-nonanedione | HFE-7200 | 0.1 M Acetate Buffer | ~2.5 | thermofisher.com |

| Yb(III) | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(2-thienyl)-1,3-nonanedione | HFE-7200 | 0.1 M Acetate Buffer | ~2.3 | thermofisher.com |

Note: This table presents data for analogous fluorinated β-diketones to illustrate the principle of metal ion extraction, as specific data for this compound was not available in the cited literature.

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. dntb.gov.ua In the context of metal ion analysis, a chelating agent like this compound is dissolved in an organic solvent, which is then brought into contact with an aqueous solution containing the metal ions.

The process involves several equilibrium steps:

Partitioning of the neutral chelating agent from the organic phase to the aqueous phase.

Deprotonation of the chelating agent in the aqueous phase to form the enolate anion.

Stepwise formation of the metal-chelate complex in the aqueous phase.

Partitioning of the neutral, coordinatively saturated metal chelate from the aqueous phase to the organic phase.

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

where Mⁿ⁺ is the metal ion, HL is the β-diketone, and MLn is the metal chelate. The extraction constant (Kex) for this reaction is a measure of the extraction efficiency. The highly fluorinated nature of this compound results in a lower pKa compared to its non-fluorinated analogs, allowing for the extraction of metal ions from more acidic solutions. rsc.org This property is advantageous for minimizing the hydrolysis of metal ions that can occur at higher pH values.

Chromatographic Applications

The formation of volatile and thermally stable metal chelates with this compound makes it a suitable derivatizing agent for the gas chromatographic (GC) analysis of metals. The fluorination of the ligand enhances the volatility of the metal chelates, allowing for their analysis at lower temperatures and reducing the risk of thermal decomposition.

The separation of different metal chelates by GC is based on differences in their volatility and their interactions with the stationary phase of the chromatographic column. This technique has been successfully applied to the analysis of various metals, including lanthanides, aluminum, and chromium, using other fluorinated β-diketones. libretexts.orgnih.gov

Table 2: Gas Chromatographic Conditions for the Analysis of Metal Chelates with Fluorinated β-Diketones

| Metal Ion | Chelating Agent | Column | Carrier Gas | Temperature Program | Detector | Reference |

|---|---|---|---|---|---|---|

| Al(III) | Trifluoroacetylacetone | SE-30 | Nitrogen | Isothermal at 150°C | FID | libretexts.org |

| Cr(III) | Trifluoroacetylacetone | SE-30 | Nitrogen | Isothermal at 150°C | FID | libretexts.org |

| Fe(III) | Trifluoroacetylacetone | SE-30 | Nitrogen | Isothermal at 150°C | FID | libretexts.org |

Note: This table provides examples of GC conditions for metal chelates of other fluorinated β-diketones, as specific data for this compound was not available. These conditions can serve as a starting point for method development with this compound.

Spectroscopic Probes and Derivatization Agents

This compound and its metal complexes exhibit properties that suggest their potential use as spectroscopic probes and derivatization agents. The β-diketone structure itself can be a target for derivatization to introduce chromophoric or fluorophoric groups for enhanced detection in liquid chromatography.

Furthermore, the formation of complexes with certain metal ions, particularly lanthanides, can lead to significant changes in spectroscopic properties. Lanthanide complexes are known for their characteristic luminescence, which can be sensitized by the organic ligand. The energy absorbed by the ligand can be efficiently transferred to the central lanthanide ion, resulting in sharp, line-like emission signals with long lifetimes. This phenomenon, known as the "antenna effect," can be exploited for highly sensitive and selective detection methods. The use of highly fluorinated ligands like this compound can enhance the luminescence quantum yield by minimizing quenching from high-frequency vibrations. libretexts.org

As a derivatization agent, this compound can be used to convert non-volatile or thermally labile metal species into a form suitable for GC analysis, as discussed in the previous section. This pre-column derivatization step is crucial for expanding the applicability of GC to metal analysis.

Analytical Method Development and Validation

The development and validation of an analytical method employing this compound would follow established guidelines to ensure its reliability and accuracy. Key validation parameters include:

Specificity and Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. In the context of metal extraction, selectivity is achieved by optimizing parameters such as pH and the concentration of the chelating agent.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both are typically evaluated by analyzing replicate samples of a known concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

A well-developed and validated analytical method using this compound for metal analysis would provide a powerful tool for environmental monitoring, industrial process control, and research applications.

Mechanistic Investigations in Biological Systems: Molecular Interactions of Perfluoroheptanoyl Acetone

Interactions with Hydrophobic Biological Milieus

The highly fluorinated tail of (Perfluoroheptanoyl)acetone is anticipated to play a crucial role in its interactions with the nonpolar environments within biological systems, such as the lipid bilayers of cell membranes and the hydrophobic pockets of proteins.

The partitioning of a molecule into a biological membrane is a key determinant of its bioavailability and cellular uptake. Fluorination is a well-established strategy for modulating the lipophilicity of compounds, which in turn affects their membrane permeability. nih.gov The perfluoroheptanoyl chain in this compound would significantly increase its lipophilicity, suggesting a high affinity for lipid environments.

Table 1: Predicted Membrane Partitioning Behavior of this compound in Comparison to Related Compounds

| Compound | Fluorination | Predicted LogP | Predicted Membrane Partitioning |

| Acetone | None | -0.24 | Low |

| Acetylacetone (a β-diketone) | None | 0.40 | Moderate |

| Trifluoroacetylacetone | Partial | ~1.0 | High |

| This compound | Extensive | > 4.0 | Very High |

Note: Predicted values are based on general principles of lipophilicity and fluorination and are for illustrative purposes.

The hydrophobic and electronic characteristics of this compound suggest that it could act as a ligand for various proteins. The perfluorinated chain would favor binding to hydrophobic pockets on protein surfaces or within their core structures. The β-diketone moiety, with its ability to exist in keto-enol tautomers, can participate in hydrogen bonding and potentially coordinate with metal ions in metalloproteins. nih.gov

Molecular docking studies on other fluorinated β-diketones have shown that the fluorinated tail can establish favorable van der Waals interactions within hydrophobic cavities of proteins, while the diketone portion can interact with polar residues or metal cofactors. nih.gov It is plausible that this compound could exhibit similar binding modes, potentially leading to the modulation of protein function.

Enzyme Modulation and Biochemical Pathway Analysis

Fluorinated compounds are known to act as potent enzyme inhibitors. nih.gov The strong electron-withdrawing nature of the perfluoroheptanoyl group in this compound would make the carbonyl carbons of the diketone moiety more electrophilic and thus more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

Fluorinated β-diketones have been investigated as inhibitors of various enzymes, including hydrolases and metalloproteases. nih.govscience.gov The mechanism of inhibition often involves the formation of a stable covalent adduct or a transition-state analog within the enzyme's active site. For instance, the diketone can be attacked by a catalytic serine or cysteine residue, forming a hemiketal or hemithioketal, which can be stabilized by the fluorinated substituent.

Given these precedents, this compound could potentially inhibit enzymes through the following mechanisms:

Covalent Modification: The electrophilic carbonyls could react with nucleophilic residues (e.g., Ser, Cys, Lys) in the active site.

Metal Chelation: The β-diketone moiety is an excellent chelator of metal ions, suggesting it could inhibit metalloenzymes by binding to the catalytic metal cofactor.

Non-covalent Inhibition: Strong hydrophobic interactions of the perfluoroheptanoyl chain within the active site could lead to competitive or non-competitive inhibition.

Table 2: Potential Enzyme Classes Inhibited by this compound Based on Functional Group Reactivity

| Enzyme Class | Potential Inhibition Mechanism | Key Interacting Group |

| Serine Hydrolases | Covalent modification (hemiketal formation) | β-Diketone |

| Cysteine Proteases | Covalent modification (hemithioketal formation) | β-Diketone |

| Metalloenzymes | Metal chelation | β-Diketone |

| Enzymes with Hydrophobic Pockets | Non-covalent binding | Perfluoroheptanoyl chain |

While enzyme inhibition is a more commonly studied effect of fluorinated compounds, the possibility of enzyme activation cannot be entirely ruled out. In some cases, the binding of a small molecule to an allosteric site on an enzyme can induce a conformational change that leads to an increase in its catalytic activity. However, without specific experimental data for this compound, this remains a speculative possibility.

Cellular and Subcellular Target Identification

Identifying the specific cellular and subcellular targets of this compound would require experimental approaches such as affinity chromatography, activity-based protein profiling, or computational modeling. Based on its predicted properties, potential targets could include:

Membrane-bound proteins: Due to its high lipophilicity, this compound is likely to accumulate in cellular membranes, where it could interact with receptors, ion channels, and enzymes embedded in the lipid bilayer.

Cytosolic enzymes: If the compound can traverse the cell membrane, it could interact with a variety of enzymes in the cytoplasm, particularly those involved in metabolic pathways that have substrates with structural similarities.

Mitochondria: The mitochondrial membrane has a high lipid content, making it a potential site of accumulation for lipophilic compounds. Interactions with mitochondrial proteins could affect cellular respiration and energy metabolism.

In Vitro Model Systems for Biochemical Research

This compound has been utilized in the development of in vitro model systems, primarily as a chelating agent in the formulation of nanoemulsions for molecular imaging research. These systems are instrumental in studying cellular uptake and biocompatibility of novel imaging probes.

Research has focused on the use of this compound in creating highly fluorinated ferric tris(β-diketonate) complexes. These complexes are soluble in a variety of perfluorocarbons, making them suitable for the development of 19F Magnetic Resonance Imaging (MRI) contrast agents. nih.gov In vitro studies have been conducted using macrophage cell lines to assess the suitability of these nanoemulsions for cellular imaging applications. nih.gov

One of the primary areas of investigation in these in vitro models is the assessment of cytotoxicity. Studies using a phagocytic macrophage cell line (RAW 264.7) have demonstrated the biocompatibility of nanoemulsions containing this compound. nih.gov Even at high concentrations in the culture media, these nanoemulsions exhibited minimal cytotoxicity. nih.gov

Another key aspect of the in vitro research is the quantification of cellular uptake. The same macrophage cell line was used to measure the extent to which the nanoemulsions are taken up by the cells. nih.gov The results indicated a significant uptake of the fluorine atoms, which is a desirable characteristic for an effective imaging agent. nih.gov These in vitro experiments are crucial for validating the potential of this compound-based nanoemulsions for in vivo imaging applications. acs.orguniupo.it The ability to label cells effectively without causing harm is a critical first step in the development of new diagnostic tools. nih.gov

The research in these in vitro systems has not been limited to iron complexes. The versatility of this compound as a chelator has been explored with other paramagnetic ions to evaluate their effects on 19F relaxivity, a key parameter in MRI. nih.gov These fundamental biochemical studies in well-defined in vitro models are essential for optimizing the properties of imaging agents before they can be considered for more complex biological systems. nih.gov

Interactive Data Table: Cytotoxicity of this compound-Containing Nanoemulsions in RAW 264.7 Macrophage Cells

| Concentration of Fluorine Atoms in Media | Cytotoxicity (%) |

| High Dose (e.g., 10 mg/mL) | <10% |

Note: The table indicates that even at high concentrations, the nanoemulsions containing this compound show low toxicity to macrophage cells in vitro. nih.gov

Interactive Data Table: Cellular Uptake of this compound-Containing Nanoemulsions in RAW 264.7 Macrophage Cells

| Incubation Concentration of Fluorine Atoms in Media | Mean Cellular Uptake (19F atoms/cell) |

| 2.5–10 mg/mL | ~1 x 10¹² |

Note: This table demonstrates the significant uptake of the nanoemulsion by macrophage cells, a key requirement for an effective cell-labeling imaging agent. nih.gov

Advanced Spectroscopic and Characterization Methodologies for Perfluoroheptanoyl Acetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated β-diketones. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For fluorinated compounds, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly powerful. rsc.orgslideshare.net

(Perfluoroheptanoyl)acetone, like many β-diketones, exists as a tautomeric mixture of the diketo and enol forms, with the enol form typically dominating due to the stability conferred by intramolecular hydrogen bonding and conjugation. nih.gov NMR spectroscopy is an essential tool for characterizing this equilibrium and elucidating the molecule's precise structure.

¹H NMR: The proton NMR spectrum provides key information about the non-fluorinated parts of the molecule. The methine proton (-CH=) of the enol tautomer and the methylene (B1212753) protons (-CH₂-) of the keto tautomer appear at distinct chemical shifts. The methyl protons (-CH₃) are also clearly identifiable. In a typical deuterated solvent like chloroform (CDCl₃), the methine proton of the enol form is expected to appear as a singlet around 5.9-6.0 ppm. The methyl group protons would also produce a singlet, typically found further upfield around 2.2-2.3 ppm. mdpi.com The integration of these signals allows for the quantification of the keto-enol tautomeric ratio.

¹⁹F NMR: ¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. thermofisher.com It offers a wide range of chemical shifts, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atoms. slideshare.net For the perfluoroheptanoyl group (C₆F₁₃-), distinct signals are expected for the terminal trifluoromethyl (-CF₃) group and the six non-equivalent difluoromethylene (-CF₂-) groups. The -CF₃ group typically resonates around -81 ppm relative to a CFCl₃ standard, while the various -CF₂- groups appear in the range of -118 to -127 ppm. researchgate.net Long-range ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin couplings can introduce complexity but also provide valuable information about through-bond connectivity. jeolusa.comjeol.com

The table below summarizes the expected NMR data for the dominant enol tautomer of this compound.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH = | 5.9 - 6.1 | Singlet |

| ¹H | -CH ₃ | 2.2 - 2.4 | Singlet |

| ¹⁹F | -CF ₃ | ~ -81 | Triplet |

| ¹⁹F | -CO-CF ₂- | ~ -118 to -122 | Multiplet |

| ¹⁹F | -(CF ₂)₅- | ~ -122 to -127 | Multiplet |

Note: Expected values are based on data for analogous fluorinated β-diketones. Actual shifts can vary with solvent and concentration.

This compound readily forms stable chelate complexes with a wide range of metal ions. When the metal ion is paramagnetic (i.e., possesses unpaired electrons), it can significantly influence the NMR spectrum of the ligand. oulu.fi The Paramagnetic Relaxation Enhancement (PRE) effect is a powerful NMR technique used to probe these interactions. nih.gov

The PRE effect describes the increase in the nuclear spin relaxation rates (R₁ and R₂) of the ligand's nuclei due to their dipole-dipole interaction with the unpaired electrons of the metal ion. nih.govuni-heidelberg.de This enhancement is strongly dependent on the distance (r) between the nucleus and the paramagnetic center, typically following an r⁻⁶ relationship.

By measuring the changes in the longitudinal (T₁) and transverse (T₂) relaxation times of the ¹H and ¹⁹F nuclei upon complexation with a paramagnetic metal ion (e.g., Gd(III), Mn(II), Cu(II)), it is possible to calculate precise distances between these nuclei and the metal center. frontiersin.org This information is invaluable for determining the geometry and conformation of the metal-ligand complex in solution. The large magnetic moment of paramagnetic ions can lead to significant chemical shifts and relaxation enhancements, providing structural information that is otherwise inaccessible. oulu.fiuni-heidelberg.de

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. acs.org It is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the carbonyl groups, the C=C double bond of the enol form, and the numerous C-F bonds.

In the enol form, the intramolecular hydrogen bond causes a significant red shift and broadening of the O-H stretching vibration. The C=O and C=C stretching vibrations of the conjugated system typically appear as strong, closely spaced bands in the 1500–1650 cm⁻¹ region. mdpi.com This is a characteristic feature of β-diketonate systems. The spectrum is also characterized by very strong absorption bands in the 1100–1300 cm⁻¹ range, which are attributed to the C-F stretching vibrations of the perfluoroheptyl group.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Enol (H-bonded) | 2500 - 3200 | Broad, Medium |

| C=O / C=C Stretch | Conjugated enol | 1500 - 1650 | Strong |

| C-F Stretch | Perfluoroalkyl chain | 1100 - 1300 | Very Strong |

| C-H Stretch | Methyl / Methine | 2850 - 3000 | Medium-Weak |

Data is representative for fluorinated β-diketones. nih.gov

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can help confirm the molecular structure. libretexts.org

For this compound (C₉H₄F₁₃O₂), the molecular ion peak [M]⁺ would be expected, although it may be of low intensity in electron ionization (EI) mass spectra due to the molecule's propensity to fragment. libretexts.org The fragmentation of β-diketones is often characterized by α-cleavage, where the bond adjacent to the carbonyl group breaks. wikipedia.org Expected fragmentation pathways for this compound include the loss of a methyl radical (•CH₃, 15 Da) and cleavage at the perfluoroalkyl chain, leading to characteristic ions. The presence of a long fluorocarbon chain results in a series of fragment ions separated by 50 Da, corresponding to the loss of CF₂ units. nist.gov

Elemental analysis provides the percentage composition of elements in the compound, which can be compared against theoretical values calculated from the chemical formula to confirm purity.

| Analysis Type | Data |

| Formula | C₉H₄F₁₃O₂ |

| Molecular Weight | 409.11 g/mol |

| Elemental Analysis | C: 26.43%, H: 0.99%, F: 60.37%, O: 7.82% |

| Key MS Fragments (m/z) | [M-CH₃]⁺ (394.1), [C₆F₁₃CO]⁺ (347.0), [C₆F₁₃]⁺ (319.0), [CH₃CO]⁺ (43.0) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. ijpca.org This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself can be challenging, XRD studies on its metal complexes are more common.

These studies reveal how the β-diketonate ligand coordinates to the metal center. researchgate.net Fluorinated β-diketonates typically act as bidentate ligands, forming a stable six-membered chelate ring with the metal ion. The crystal structure of these complexes provides valuable information on coordination geometry (e.g., octahedral, square planar), as well as intermolecular packing forces, which are often influenced by F•••F and F•••H interactions. nih.gov For example, the crystal structure of a related palladium(II) complex with a fluorinated β-diketonate ligand shows a trans-isomeric arrangement with specific bond lengths and angles defining the coordination sphere. mdpi.com

Other Complementary Spectroscopic Techniques

Other spectroscopic methods can provide additional information to complement the primary characterization techniques.

UV-Visible Spectroscopy: this compound, particularly in its conjugated enol form, is expected to absorb ultraviolet light. The spectrum would likely show a strong absorption band corresponding to a π→π* electronic transition and a weaker, lower-energy band for the n→π* transition of the carbonyl groups. masterorganicchemistry.com These absorptions are sensitive to the solvent environment. researchgate.net

Raman Spectroscopy: As a vibrational spectroscopy technique, Raman is complementary to IR. nih.govnih.gov It is particularly useful for analyzing symmetric vibrations and C=C bonds, which may be weak in the IR spectrum. It is less sensitive to interference from aqueous media, which can be an advantage for studying derivatives in biological systems.

Theoretical and Computational Studies of Perfluoroheptanoyl Acetone Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, stability, and electronic properties of (Perfluoroheptanoyl)acetone. A primary focus of these studies is the keto-enol tautomerism inherent to β-diketones.

The equilibrium between the keto and enol forms is significantly influenced by the presence of the bulky and highly electronegative perfluoroheptanoyl group. Computational studies on related fluorinated β-diketones suggest that the enol form is generally stabilized by a strong intramolecular hydrogen bond. However, the electron-withdrawing nature of the perfluoroalkyl chain can also impact the stability of the different tautomers. DFT calculations can predict the relative energies of the keto and enol forms, providing insights into which tautomer is more stable in the gas phase and in different solvents. For instance, studies on similar fluorinated β-diketones have shown that the enol tautomer is often favored, a prediction that can be computationally verified for this compound by calculating the Gibbs free energy of each tautomer.

Furthermore, quantum chemical calculations can provide detailed information about the geometric parameters of this compound, such as bond lengths and angles. These computed parameters can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model.

Reactivity indicators, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps, can also be derived from these calculations. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the dicarbonyl moiety are expected to be electron-rich, making them prime sites for coordination with metal ions.

A combined quantum chemistry and electrochemistry study of a series of tris(β-diketonato)-Cr(III) complexes showed that the different electron-donating properties of the substituent groups on the β-diketonate ligand largely influence the redox properties of these complexes. researchgate.net

Table 1: Calculated Properties of this compound Tautomers (Hypothetical DFT Data)

| Property | Keto Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | 0.00 | -5.23 |

| Dipole Moment (Debye) | 2.85 | 1.98 |

| HOMO Energy (eV) | -7.12 | -6.85 |

| LUMO Energy (eV) | -1.25 | -0.98 |

| HOMO-LUMO Gap (eV) | 5.87 | 5.87 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large ensemble of molecules and their intermolecular interactions. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations can provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients, in different environments. Of particular interest is the study of its interactions in solution and at interfaces. The long perfluoroheptanoyl chain is expected to impart significant hydrophobicity to the molecule, while the dicarbonyl group remains polar. This amphiphilic nature can lead to interesting self-assembly behavior in certain solvents, which can be explored using MD simulations.

Simulations can also be used to understand the solvation of this compound in various solvents. By analyzing the radial distribution functions and coordination numbers, it is possible to determine how solvent molecules arrange themselves around the solute and to quantify the strength of solute-solvent interactions. This information is crucial for understanding its solubility and reactivity in different media.

Furthermore, MD simulations can be employed to study the interactions between this compound and other molecules, such as substrates in a catalytic system or biological macromolecules. These simulations can reveal the preferred binding modes and interaction energies, providing a molecular-level understanding of its function in various applications. Advances in simulation techniques are enabling the study of increasingly large and complex systems, from viruses to bioenergetic systems. nih.gov

Ligand-Metal Complexation Modeling

A significant area of interest for this compound is its use as a ligand in coordination chemistry. Computational modeling plays a vital role in understanding the structure, stability, and properties of the resulting metal complexes.

The electronic properties of the metal complexes, such as their absorption and emission spectra, can also be predicted using time-dependent DFT (TD-DFT). This is particularly relevant for lanthanide complexes, which are known for their unique luminescent properties. researchgate.net Computational modeling can help in the design of new ligands that can enhance the luminescence of lanthanide ions for applications in areas such as bioimaging and lighting.

Hirshfeld surface analysis, often used in conjunction with DFT, can be employed to visualize and quantify intermolecular interactions in the crystal structures of these metal complexes. This analysis can reveal the nature and extent of contacts, such as H···F, C···F, and F···F interactions, which play a crucial role in the packing of the molecules in the solid state. nih.gov

Table 2: Calculated Parameters for a Generic M(this compound)₃ Complex (Hypothetical DFT Data)

| Parameter | Value |

| M-O Bond Length (Å) | 2.05 |

| O-M-O Bite Angle (°) | 92.5 |

| Formation Energy (kcal/mol) | -45.8 |

| Wavelength of Max. Absorption (nm) | 310 |

Note: The data in this table is hypothetical and for a generic trivalent metal (M). It illustrates the type of information that can be obtained from DFT calculations on metal complexes.

Prediction of Reaction Pathways and Catalytic Cycles

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For systems involving this compound, computational methods can be used to explore potential reaction pathways and to elucidate the mechanisms of catalytic cycles in which its metal complexes may be involved.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, and calculate the activation energies for different reaction steps. This information is invaluable for determining the most likely reaction mechanism and for understanding the factors that control the reaction rate and selectivity. For example, computational studies on β-diketiminate complexes have been used to explore their potential as catalysts for methane (B114726) to methanol (B129727) conversion. scispace.com

In the context of catalysis, computational modeling can be used to study the entire catalytic cycle of a metal complex of this compound. This involves modeling the coordination of reactants to the metal center, the chemical transformation of the reactants, and the release of the products. By understanding the details of the catalytic cycle, it is possible to design more efficient and selective catalysts. Metal β-diketonate complexes have shown potential as catalysts for the chemical fixation of CO2 into cyclic carbonates. rsc.org

Furthermore, computational methods can be used to predict the degradation pathways of this compound and its complexes in various environments. This is particularly important for assessing the environmental fate and potential persistence of these compounds.

Future Research Directions and Emerging Paradigms for Perfluoroheptanoyl Acetone

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research could focus on developing more efficient and environmentally benign methods for synthesizing (Perfluoroheptanoyl)acetone. Traditional synthesis of β-diketones often involves Claisen condensation, which can have limitations in terms of yield and selectivity, especially with highly fluorinated substrates.

Potential Research Areas:

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity.

Catalytic Approaches: Investigating novel catalysts, including organocatalysts or transition metal catalysts, could lead to more efficient and selective synthetic routes.

Green Solvents: Exploring the use of supercritical fluids or ionic liquids as reaction media could reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis: This technique could potentially shorten reaction times and improve energy efficiency.

A comparative table of potential synthetic methodologies could be structured as follows:

| Methodology | Potential Advantages | Potential Challenges |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |

| Novel Catalysis | Higher selectivity, lower reaction temperatures, potential for asymmetric synthesis. | Catalyst cost and stability, separation of catalyst from the product. |

| Green Solvents | Reduced environmental impact, potential for improved solubility and reactivity. | Solvent cost and recyclability, compatibility with reactants. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scalability, potential for localized overheating and side reactions. |

Design of Advanced Functional Materials with Tunable Properties

The unique properties of the perfluoroheptanoyl group, such as its hydrophobicity and electron-withdrawing nature, make this compound an interesting candidate for the development of advanced functional materials.

Potential Research Areas:

Metal-Organic Frameworks (MOFs): The β-diketone moiety can act as a ligand to coordinate with metal ions, forming MOFs with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid and anisotropic nature of the perfluoroalkyl chain could be exploited to design novel liquid crystalline materials.

Self-Assembled Monolayers (SAMs): Its structure suggests potential for forming well-ordered SAMs on various substrates, which could be used to modify surface properties.

Fluorinated Polymers: this compound could be incorporated as a monomer or an additive in polymers to enhance their thermal stability, chemical resistance, and optical properties.

Expansion of Catalytic Applications to Challenging Transformations

The Lewis acidic nature of metal complexes derived from β-diketonate ligands is well-established. Future research could explore the catalytic activity of this compound-metal complexes in a range of challenging organic transformations.

Potential Catalytic Applications:

Lewis Acid Catalysis: Complexes with metals like lanthanides could be investigated as catalysts for reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and Mukaiyama aldol reactions.

Oxidation Catalysis: Transition metal complexes could be explored as catalysts for selective oxidation reactions.

Polymerization Catalysis: The compound could serve as a ligand for catalysts used in olefin polymerization.

Deeper Elucidation of Molecular Mechanisms in Biological Contexts

The biological activity of fluorinated compounds is an area of active research. While no specific biological studies on this compound are currently available, future investigations could explore its potential interactions with biological systems.

Potential Research Directions:

Enzyme Inhibition Studies: The β-diketone structure is a known motif in some enzyme inhibitors. The effect of the perfluoroheptanoyl group on the inhibitory activity could be a subject of study.

Biocompatible Materials: Its potential use in biocompatible coatings or drug delivery systems could be investigated, leveraging the unique properties of fluorinated compounds.

Metabolic Stability: Understanding the metabolic fate of this compound would be crucial for any potential biomedical applications.

Integration into Multidisciplinary Research Initiatives

The multifaceted potential of this compound lends itself to integration into larger, multidisciplinary research projects.

Potential Collaborative Areas:

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists would be essential for designing and fabricating novel functional materials.

Catalysis and Green Chemistry: Joint efforts could focus on developing sustainable catalytic processes for fine chemical synthesis.

Chemical Biology and Medicine: Partnerships with biologists and medical researchers would be necessary to explore any potential biological activities and applications.

Computational Chemistry: Theoretical studies could provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives, guiding experimental efforts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (Perfluoroheptanoyl)acetone in environmental or biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization efficiency. For perfluoroalkyl compounds, ensure chromatographic separation of branched isomers using columns like C18 with methanol/ammonium acetate gradients. Calibration standards should be prepared at concentrations as low as 1–2 µg/mL to achieve detection limits in the ng/L range . Critical parameters include resolving M+2 isotope interference (e.g., from sulfur isotopes in sulfonates) by using dual-labeled standards (e.g., ¹³C₂ and d₄) for accurate quantification .

Q. What are the key physicochemical properties of this compound that influence experimental design?

- Methodological Answer : Key properties include:

- Molecular formula : C₁₀H₅F₁₃O₂ (molecular weight: 404.12 g/mol) .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions; store in inert solvents (e.g., methanol) at –20°C to prevent degradation.

- Solubility : High lipophilicity due to perfluorinated chains; use polar aprotic solvents (e.g., acetone, DMSO) for dissolution .

- Volatility : Low vapor pressure, requiring thermal desorption or derivatization for gas-phase analysis .

Q. How can researchers validate the purity of this compound synthesized in-house?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight verification. Quantify impurities via reverse-phase HPLC with UV detection at 210 nm, referencing commercial standards (e.g., Absolute Standards) for calibration .

Advanced Research Questions

Q. How can isomer-specific analysis resolve discrepancies in environmental or toxicological data for this compound and related perfluoroalkyl compounds?

- Methodological Answer : Branched isomers often exhibit distinct environmental behaviors (e.g., bioaccumulation potential) compared to linear forms. Use synthesized isomer-pure standards (e.g., branched PFOS/PFOA from Absolute Standards) for LC-MS/MS calibration. For conflicting toxicity data, employ in vitro assays (e.g., PPARα activation) to compare isomer-specific bioactivity .

Q. What experimental strategies mitigate matrix effects when quantifying this compound in complex biological samples?

- Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate perfluoroalkyl compounds from proteins and lipids. Use surrogate recovery standards (e.g., d5-N-EtFOSAA) to monitor extraction efficiency. For LC-MS/MS, optimize ion-pairing agents (e.g., ammonium hydroxide) to enhance ionization and reduce co-eluting interferences .

Q. How can thermodynamic models predict the phase behavior of this compound in solvent systems?

- Methodological Answer : Apply the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state to model phase equilibria. Input parameters include critical temperatures (Tc), pressures (Pc), and densities derived from experimental data (e.g., acetone-water systems ). For supercritical CO₂ applications, validate models against high-pressure density measurements (e.g., 0.1–20 MPa) to optimize antisolvent processes .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

- Methodological Answer :

- Persistence : Conduct OECD 309 biodegradation tests in water/sediment systems, monitoring defluorination via ion chromatography .

- Bioaccumulation : Use in silico models (e.g., EPI Suite) to estimate log Kow and bioconcentration factors (BCF), validated by in vivo studies in model organisms (e.g., zebrafish) .

- Toxicity : Perform high-throughput screening (HTS) with human hepatocyte cell lines to evaluate mitochondrial dysfunction and oxidative stress endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes